diethyl {[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene}propanedioate
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Overview
Description
1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
This compound stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable subject of research in multiple scientific domains.
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 2-[[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-6-25-18(22)14(19(23)26-7-2)10-20-15-9-8-13-11(3)12(4)21-16(13)17(15)24-5/h8-10,20-21H,6-7H2,1-5H3 |
InChI Key |
SQXHYMNMOQHBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C2=C(C=C1)C(=C(N2)C)C)OC)C(=O)OCC |
Origin of Product |
United States |
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